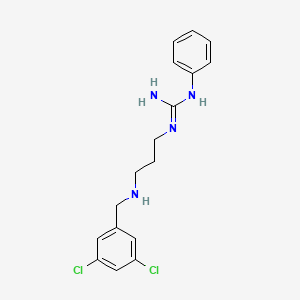
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group, a phenyl group, and a dichlorobenzyl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dichlorobenzylamine with a suitable alkylating agent to form the intermediate 3-(3,5-dichlorobenzylamino)propylamine.
Guanidination: The intermediate is then reacted with phenyl isothiocyanate to form the desired product, this compound.
The reaction conditions for these steps typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine can be compared with other similar compounds, such as:
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-thiophen-3-ylurea: Similar structure but with a thiophene ring instead of a phenyl group.
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylurea: Similar structure but with a urea group instead of a guanidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H20Cl2N4 |
|---|---|
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
2-[3-[(3,5-dichlorophenyl)methylamino]propyl]-1-phenylguanidine |
InChI |
InChI=1S/C17H20Cl2N4/c18-14-9-13(10-15(19)11-14)12-21-7-4-8-22-17(20)23-16-5-2-1-3-6-16/h1-3,5-6,9-11,21H,4,7-8,12H2,(H3,20,22,23) |
InChI-Schlüssel |
FLCHBDWNXCUSMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=NCCCNCC2=CC(=CC(=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















